3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNHWUYVSERBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12F3N2O
- CAS Number : 1310202-01-7
- SMILES Notation : CC(C(=O)N)C(C1=CC(=C(C=C1)F)F)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial in cellular signaling pathways. Specifically, it has been noted for its potential role in inhibiting the Bub1 kinase, which is involved in cell cycle regulation and may contribute to cancer progression .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Bub1 Kinase Inhibition | Potential anticancer activity | |
| Antiproliferative Activity | Inhibits cell growth in cancer cells | |
| DPP-4 Inhibition | Potential use in diabetes treatment |
Case Studies and Research Findings
- Inhibition of Bub1 Kinase :
- Antiproliferative Effects :
- DPP-4 Inhibition :
Scientific Research Applications
Medicinal Chemistry
Lead Compound in Drug Development:
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is recognized for its potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design.
Therapeutic Effects:
Research indicates that this compound may exhibit significant therapeutic effects against various diseases. Its fluorinated phenyl group enhances its pharmacokinetic properties, potentially increasing bioavailability and selectivity towards target enzymes or receptors.
Chemical Research
Versatile Small Molecule Scaffold:
The compound serves as a versatile scaffold in chemical research. It can be modified to create derivatives that may possess enhanced biological activity or novel properties. This makes it valuable in the synthesis of libraries of compounds for high-throughput screening in drug discovery.
Synthetic Pathways:
Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the use of readily available starting materials and can be adapted for large-scale production.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of this compound showed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
| Study B | Enzyme Inhibition | Investigated the compound's ability to inhibit specific enzymes linked to metabolic disorders; results indicated promising inhibition rates compared to existing drugs. |
| Study C | Pharmacokinetics | Explored the absorption and metabolism of the compound in vivo; findings suggested favorable pharmacokinetic profiles that warrant further investigation. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following compounds are compared based on structural features, molecular weight, and functional groups:
Key Observations:
- Fluorination Pattern: The target compound’s 3,4,5-trifluorophenyl group increases steric bulk and electron-withdrawing effects compared to the mono-fluorinated phenyl group in . This may enhance binding affinity in hydrophobic environments or reduce metabolic oxidation .
- Functional Groups: The amide and amino groups in the target compound contrast with the carboxylate in and the N-methyl amide in .
- Molecular Weight : The target compound (MW ~250) is lighter than (269.65) but heavier than (196.22), suggesting intermediate bioavailability.
Target Compound vs. Propanoic Acid Derivative
- The carboxylate group in confers acidity (pKa ~4-5), making it more water-soluble than the neutral amide in the target compound. However, the hydrochloride salt in may improve crystallinity for formulation .
Target Compound vs. N-Methylpropanamide
- The N-methyl group in reduces hydrogen-bonding capacity compared to the primary amino group in the target compound, which may diminish interactions with biological targets like enzymes or receptors.
- The 3-fluorophenyl group in lacks the synergistic electronic effects of the 3,4,5-trifluorophenyl group, which could lower its potency in fluorinated drug candidates.
Data Gaps and Research Needs
- No direct pharmacological data (e.g., IC₅₀, logP) are available in the provided evidence, necessitating further experimental validation.
Preparation Methods
General Synthetic Approaches
While detailed, specific synthesis protocols for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide are scarce in publicly available literature, general strategies for preparing such compounds typically involve:
- Introduction of the trifluorophenyl group : This is often achieved through nucleophilic substitution or coupling reactions starting from trifluorophenyl-containing precursors.
- Formation of the propanamide moiety : Usually through amidation reactions involving amino alcohols or amino acids as intermediates.
- Incorporation of the amino group : Via reductive amination or transamination reactions.
Biological methods, such as enzymatic transamination, are also explored for related compounds to enhance reaction specificity and reduce by-products, although these are more common in analog synthesis rather than this exact compound.
Specific Synthetic Routes and Reaction Conditions
From analogous compounds and related trifluorophenyl derivatives, the following preparation method can be inferred and adapted:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of trifluorophenylmethyl intermediate | Starting from 3,4,5-trifluorobenzyl halides or trifluorophenylacetic acid derivatives | Introduction of trifluorophenylmethyl group |
| 2 | Amidation | Reaction with amino alcohols or amino acids in presence of coupling agents (e.g., EDC, DCC) or acid chlorides | Formation of propanamide backbone |
| 3 | Reductive amination or transamination | Using reducing agents like sodium borohydride or enzymatic transaminases | Introduction of the amino group at the propanamide α-position |
In some patented methods for related trifluorophenyl amino acid derivatives, solvents such as ethanol or toluene are used under stirring and controlled temperature conditions. Catalytic agents like zinc chloride or Lewis acids may be employed to facilitate amidation or reduction steps. Post-reaction workup typically involves filtration, extraction, and drying over sodium sulfate.
Research Findings and Optimization
- Enzymatic synthesis : Transaminase enzymes have been investigated for the preparation of trifluorophenyl-containing amino compounds, offering stereoselectivity and milder reaction conditions compared to chemical reductive amination.
- Chemical reductive amination : Sodium borohydride is a common reducing agent for converting imine intermediates to the corresponding amines, with reaction yields influenced by solvent choice and temperature.
- Purification : The product is often purified by crystallization or chromatography, with drying over anhydrous sodium sulfate to remove residual moisture.
Data Summary Table for Preparation Parameters
| Parameter | Typical Values / Conditions | Notes |
|---|---|---|
| Starting materials | 3,4,5-trifluorobenzyl halide or acid derivatives | Commercially available or synthesized |
| Solvents | Ethanol, toluene, water | Choice affects yield and purity |
| Catalysts/Agents | Zinc chloride, Lewis acids, sodium borohydride | Facilitate amidation and reduction |
| Temperature | Ambient to reflux (25-110 °C) | Dependent on reaction step |
| Reaction time | Several hours to overnight | Optimized for maximum yield |
| Purification methods | Filtration, extraction, crystallization | To ensure product purity |
| Safety considerations | Handle with care due to potential health hazards | Follow hazard statements H302, H315, H319, H335 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, using reagents like LiAlH4 in anhydrous tetrahydrofuran (THF) for reduction or Pd/C-catalyzed coupling for fluorophenyl group incorporation . Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) or LC-MS to detect impurities such as 4-nitro-3-(trifluoromethyl)aniline derivatives .
| Key Reagents | Conditions | Yield | Purity Method |
|---|---|---|---|
| LiAlH4 | Anhydrous THF, 0–5°C, 2 hr | 65–70% | HPLC (98.5%) |
| Pd/C (10% wt) | H2 atmosphere, 50°C | 75–80% | LC-MS |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6, 400 MHz) to confirm amine and trifluoromethyl groups.
- FTIR (ATR mode) for amide C=O stretching (~1650 cm<sup>-1</sup>) and NH2 bending (~1600 cm<sup>-1</sup>) .
- X-ray crystallography (if crystalline) to resolve steric effects from the trifluorophenyl group .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Screen for enzyme inhibition (e.g., serine proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in 96-well plates. IC50 values can be calculated via dose-response curves (0.1–100 µM). Cytotoxicity assays (MTT) in HEK-293 cells are advised to rule out nonspecific effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the trifluorophenyl moiety?
- Methodological Answer : Synthesize analogs with varying fluorine substitution (e.g., 2,4-difluoro or 3,5-dichloro) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., kinases) can predict steric/electronic contributions .
Q. What mechanistic studies elucidate its enzyme inhibition mode?
- Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition. For covalent inhibitors, use mass spectrometry to detect adduct formation (e.g., +78 Da for glutathione trapping). Cryo-EM or co-crystallization with the target enzyme (e.g., COX-2) provides atomic-level binding insights .
Q. How do pharmacokinetic properties (e.g., metabolic stability) vary across species?
- Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS. CYP450 inhibition can be assessed using luminescent substrates (e.g., CYP3A4: luciferin-IPA). Physiologically based pharmacokinetic (PBPK) modeling predicts human clearance .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported bioactivity data?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Ensure consistent buffer conditions (pH 7.4, 150 mM NaCl). For cytotoxicity, compare multiple cell lines (e.g., HepG2 vs. MCF-7) and normalize to housekeeping genes (e.g., GAPDH) .
Analytical Challenges
Q. What advanced techniques quantify trace impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
